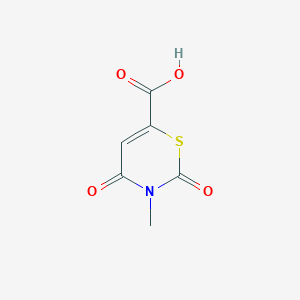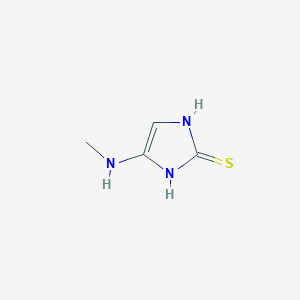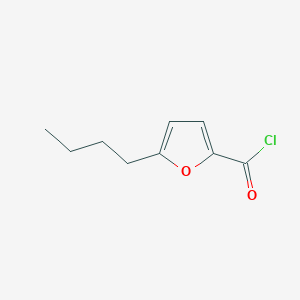![molecular formula C11H15NO2 B14356357 2-Butanone, 4-[(4-methoxyphenyl)amino]- CAS No. 91246-71-8](/img/structure/B14356357.png)
2-Butanone, 4-[(4-methoxyphenyl)amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butanone, 4-[(4-methoxyphenyl)amino]- is an organic compound with the molecular formula C11H15NO2. It is also known by other names such as Anisylacetone and Raspberry ketone methyl ether. This compound is characterized by the presence of a butanone group attached to a methoxyphenylamino group, making it a versatile molecule in various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 4-[(4-methoxyphenyl)amino]- typically involves the reaction of 4-methoxyaniline with butanone under specific conditions. One common method is the condensation reaction where 4-methoxyaniline is reacted with butanone in the presence of an acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for the continuous production of the compound by maintaining a steady flow of reactants and products, thus increasing the yield and reducing the reaction time .
Analyse Chemischer Reaktionen
Types of Reactions
2-Butanone, 4-[(4-methoxyphenyl)amino]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or hydrazones.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of oximes and hydrazones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated derivatives
Wissenschaftliche Forschungsanwendungen
2-Butanone, 4-[(4-methoxyphenyl)amino]- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties
Wirkmechanismus
The mechanism of action of 2-Butanone, 4-[(4-methoxyphenyl)amino]- involves its interaction with specific molecular targets. The compound can act as a nucleophile in various reactions, forming covalent bonds with electrophilic centers. This interaction can lead to the formation of stable adducts, influencing the biological activity of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anisylacetone: Similar in structure but lacks the amino group.
Raspberry ketone methyl ether: Another name for the compound, highlighting its use in flavoring.
4-Methoxybenzylacetone: Similar structure but different functional groups
Uniqueness
2-Butanone, 4-[(4-methoxyphenyl)amino]- is unique due to the presence of both the methoxy and amino groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound in various synthetic and research applications .
Eigenschaften
CAS-Nummer |
91246-71-8 |
|---|---|
Molekularformel |
C11H15NO2 |
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
4-(4-methoxyanilino)butan-2-one |
InChI |
InChI=1S/C11H15NO2/c1-9(13)7-8-12-10-3-5-11(14-2)6-4-10/h3-6,12H,7-8H2,1-2H3 |
InChI-Schlüssel |
NEOIJRCZYRUCQD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CCNC1=CC=C(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Acetyl-2-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzonitrile](/img/structure/B14356279.png)
![5-[4-(Dimethylamino)phenyl]oxolane-2,3,4-trione](/img/structure/B14356282.png)
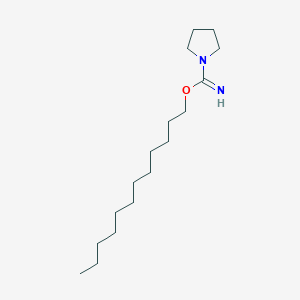
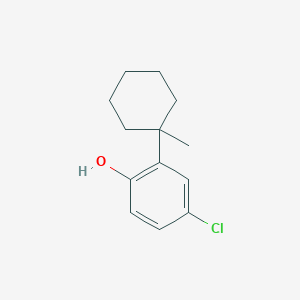

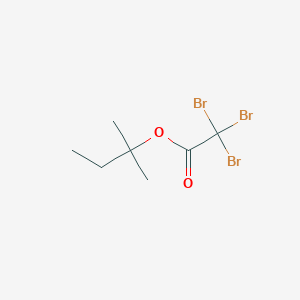

![4-[(2-Methylprop-2-en-1-yl)oxy]-4-oxobutanoate](/img/structure/B14356317.png)
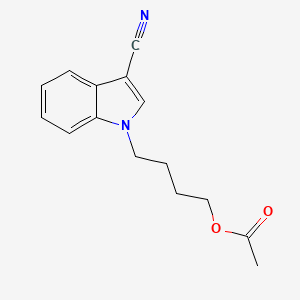
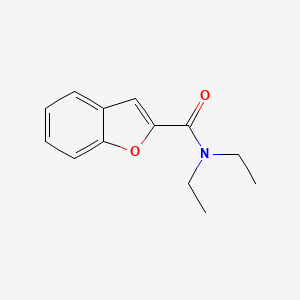
![N~1~,N~10~-Bis[(dimethylamino)methyl]decanediamide](/img/structure/B14356333.png)
